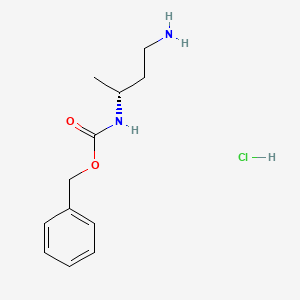

benzyl (R)-(4-aminobutan-2-yl)carbamate hydrochloride

Description

Benzyl (R)-(4-aminobutan-2-yl)carbamate hydrochloride is a chiral carbamate derivative featuring a benzyl-protected amine group and a linear 4-aminobutan-2-yl chain with an R-configuration at the stereogenic center. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis.

Properties

IUPAC Name |

benzyl N-[(2R)-4-aminobutan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJNQMABWBCAOW-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414960-65-8 | |

| Record name | Carbamic acid, N-[(1R)-3-amino-1-methylpropyl]-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of (R)-4-Benzyl-3-propionyloxazolidin-2-one (Key Intermediate)

- Starting Material: R-(+)-4-benzyl-2-oxazolidinone

- Reagents: n-Butyllithium (n-BuLi), Propionyl chloride

- Solvent: Dry tetrahydrofuran (THF)

- Conditions: Low temperature (-78°C) under nitrogen atmosphere

-

- To a solution of R-(+)-4-benzyl-2-oxazolidinone in dry THF at -78°C, n-BuLi is added slowly.

- The mixture is stirred at -78°C for 1 hour.

- Propionyl chloride is added dropwise at -78°C, and the reaction is maintained for 1 hour at this temperature, then warmed to room temperature for 30 minutes.

- The reaction is quenched with saturated ammonium chloride aqueous solution.

- Extraction is performed with ethyl acetate.

- The organic phase is washed with water, dried over sodium sulfate, and evaporated.

- Purification by column chromatography (hexane:ethyl acetate = 1:1) affords the intermediate in quantitative yield.

-

- 1H-NMR (400 MHz, CDCl3) shows characteristic signals including methyl triplet at δ 1.21 ppm and aromatic protons at δ 7.20–7.35 ppm.

- Optical rotation: [α]25D = -56 (c 1.05, CHCl3) confirms stereochemistry.

Introduction of the 4-Aminobutan-2-yl Side Chain

- The propionyloxazolidinone intermediate undergoes further functionalization to introduce the hydroxy and amino functionalities.

- Oxidation and reduction steps are employed, often involving reagents such as diisobutylaluminium hydride (DIBAL-H) and catalytic hydrogenation with Raney Nickel.

- For example, reduction of sulfinyl-substituted carbamates in methanol with Raney Ni at room temperature for 1 hour yields the corresponding amine derivatives.

Formation of Benzyl Carbamate and Hydrochloride Salt

- The amino group is protected as a benzyl carbamate by reaction with benzyl chloroformate under basic conditions.

- The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid, facilitating isolation as a crystalline solid.

Representative Reaction Scheme Summary

| Step | Reactants & Conditions | Product | Yield & Notes |

|---|---|---|---|

| 1 | R-(+)-4-benzyl-2-oxazolidinone + n-BuLi, THF, -78°C | Lithio intermediate | Stir 1 hr at -78°C |

| 2 | + Propionyl chloride, -78°C to RT | (R)-4-Benzyl-3-propionyloxazolidin-2-one | Quantitative yield, purified by chromatography |

| 3 | Reduction with DIBAL-H or catalytic hydrogenation | Hydroxy or amino intermediate | Controlled temperature, inert atmosphere |

| 4 | Protection with benzyl chloroformate | Benzyl carbamate derivative | Basic conditions, monitored by NMR |

| 5 | Treatment with HCl | This compound | Crystalline hydrochloride salt obtained |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is the primary purification method, typically using hexane/ethyl acetate mixtures.

- NMR Spectroscopy: 1H and 13C NMR confirm structural integrity and stereochemistry.

- Optical Rotation: Used to verify enantiomeric purity.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- Melting Point Determination: Characterizes physical properties of the hydrochloride salt.

- Chiral HPLC: Determines enantiomeric excess and confirms stereochemical purity.

Research Findings and Notes

- The use of (R)-configured oxazolidinone precursors ensures stereospecific introduction of the 4-aminobutan-2-yl side chain.

- Low-temperature lithiation and acylation steps are critical for high yield and stereochemical control.

- Reduction and hydrogenation steps require careful control to avoid racemization or side reactions.

- Formation of the hydrochloride salt improves compound stability and facilitates handling.

- The synthetic route is adaptable for scale-up and modification for related carbamate derivatives.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd-C) catalyst.

Substitution: Benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : The compound is used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry. It helps protect amino groups during peptide synthesis, enhancing yield and purity .

2. Enzyme Inhibition Studies

- Mechanism of Action : Benzyl (R)-(4-aminobutan-2-yl)carbamate hydrochloride interacts with specific enzymes, acting as a reversible inhibitor. This property has been explored in studies focusing on enzyme mechanisms, particularly carbonic anhydrases .

3. Drug Development

- Pharmacological Tool : The compound is investigated for its potential use in developing novel drug candidates targeting resistant cancer cells. Its structural features allow modifications that enhance bioavailability and efficacy against tumor cells .

This compound exhibits various biological activities:

- Anticancer Potential : Recent research highlights its role in targeting cancer cells by interfering with critical cellular processes. Similar compounds have shown promise in inhibiting cancer cell growth through modulation of key biochemical pathways .

- Enzyme Modulation : The compound's ability to inhibit specific enzymes can be leveraged for therapeutic applications, particularly in conditions where enzyme activity plays a crucial role .

Peptide Synthesis

In one study, this compound was utilized to protect amino groups during peptide synthesis. This method significantly improved the yield and purity of complex peptides, demonstrating the compound's utility in organic synthesis.

Drug Development

Research has focused on the development of new drug candidates that target resistant cancer cells using this compound as a core structure. Modifications to this compound have shown enhanced efficacy against various tumor types, marking it as a promising candidate for further development .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is soluble in organic solvents and exhibits moderate solubility in water. These properties facilitate its application in drug formulation and delivery systems .

Mechanism of Action

The mechanism of action of benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to four analogs from the evidence, focusing on molecular features, stereochemistry, and functional groups.

Table 1: Molecular Properties of Benzyl (R)-(4-aminobutan-2-yl)carbamate Hydrochloride and Analogs

*Molecular formula inferred as ~C₁₂H₁₈ClN₂O₂ based on structural similarity.

†Estimated based on analogs.

Key Observations:

Backbone Flexibility vs. Rigidity: The target compound’s linear 4-aminobutane chain offers greater conformational flexibility compared to cyclic analogs like piperidine (6-membered ring) or azetidine (4-membered ring). This flexibility may influence binding interactions in drug-receptor systems .

Stereochemical Influence :

- Both the target compound and the phenyl-substituted analog () feature R-configurations, highlighting the role of chirality in pharmacological activity. For example, enantiomeric purity can affect efficacy and toxicity in APIs .

Substituent Effects :

- The phenyl group in ’s compound introduces aromaticity, enhancing lipophilicity and possibly blood-brain barrier penetration, unlike the aliphatic target compound .

- N-Methylation in ’s analog reduces hydrogen-bonding capacity, which may alter solubility or target affinity compared to the primary amine in the target .

Biological Activity

Benzyl (R)-(4-aminobutan-2-yl)carbamate hydrochloride is a compound belonging to the carbamate class, characterized by a benzyl group attached to a carbamate moiety and linked to an R-4-aminobutan-2-yl group. This compound has garnered interest in various fields, particularly in organic synthesis, medicinal chemistry, and biological research due to its unique structural properties and potential applications.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₉ClN₂O₂

- Molecular Weight : 248.75 g/mol

- Solubility : Soluble in organic solvents; moderately soluble in water .

This compound primarily functions as a protecting group for amines in peptide synthesis. It forms a stable carbamate bond with the amino group, which can be selectively deprotected under specific conditions to yield the desired amine.

Enzyme Interactions

Research indicates that this compound plays a role in studying enzyme mechanisms and protein-ligand interactions. It has been investigated for its potential as a prodrug or active pharmaceutical ingredient in drug development .

Pharmacological Applications

- Drug Development : The compound is being explored for its efficacy against various diseases, including cancer and parasitic infections. Its structural attributes allow it to interact with biological targets effectively.

- BACE1 Inhibition : In studies involving benzyl carbamates, certain derivatives have shown promising inhibition of BACE1, an enzyme implicated in Alzheimer's disease. While specific data on this compound's activity against BACE1 is limited, related compounds have demonstrated significant inhibitory effects .

- Neuroprotective Effects : Some derivatives of benzyl carbamates have been noted for neuroprotective properties, suggesting potential applications in neurodegenerative disorders .

Table 1: Summary of Biological Activities

Synthetic Routes

The synthesis of this compound typically involves the protection of the amino group using a carbamate protecting group such as tert-butyloxycarbonyl (Boc). The general synthetic route includes:

- Starting Material : R-4-aminobutan-2-ol.

- Reagents : Benzyl chloroformate and a base (e.g., triethylamine).

- Reaction Conditions : The reaction mixture is stirred under controlled conditions to form the desired carbamate derivative.

- Final Step : Treatment with hydrochloric acid to obtain the hydrochloride salt.

Q & A

Q. What are the key synthetic strategies for preparing benzyl (R)-(4-aminobutan-2-yl)carbamate hydrochloride?

Methodological Answer: The synthesis typically involves:

Amine Protection : Use benzyloxycarbonyl (Cbz) groups to protect the primary amine. For example, benzyl chloroformate reacts with the amine to form a carbamate intermediate, as seen in CBZ-based protection strategies .

Chiral Center Introduction : Employ enantioselective methods, such as enzymatic resolution (e.g., using Pseudomonas cepacia lipase) or chiral auxiliaries, to establish the (R)-configuration .

Hydrochloride Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol or THF) to precipitate the hydrochloride salt, as demonstrated in bicyclic amine hydrochloride syntheses .

Q. How is the stereochemical integrity of the (R)-configured chiral center validated?

Methodological Answer:

Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers.

Optical Rotation : Compare the measured [α]D value with literature data for (R)-configured analogs .

X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, especially for novel derivatives .

Note : Contradictions in optical rotation data may arise from pH-dependent conformational changes, as observed in NMR studies of hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound?

Methodological Answer: Contradictions often arise from:

Tautomerism or pH Effects : Hydrochloride salts may exhibit pH-dependent shifts. For example, free bases in D2O at pH 11 show distinct <sup>1</sup>H NMR signals compared to protonated forms .

Dynamic Exchange : Use variable-temperature NMR to identify exchange-broadened peaks (e.g., amine protons).

Comparative Analysis : Cross-reference with structurally similar compounds, such as benzyl N-(2-aminoethyl)carbamate hydrochloride, which shares comparable carbamate and hydrochloride motifs .

Q. Case Study :

- In , adjusting pH to 11 in D2O resolved spectral overlaps by deprotonating the amine .

Q. What are the applications of this compound in polymer science?

Methodological Answer: The carbamate group enables its use as a monomer in polyurethane synthesis:

Monomer Design : React with diols or diamines to form polycarbamates. For example, limonene-based dicarbamates undergo polycondensation to yield non-isocyanate polyurethanes (NIPUs) .

Functionalization : Introduce pendant groups (e.g., benzyl or bicyclic moieties) to modulate polymer rigidity or biodegradability .

Q. Example :

Q. How to optimize purification for lab-scale synthesis?

Methodological Answer:

Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt with >95% purity .

Column Chromatography : For intermediates, employ silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) .

Ion-Exchange Resins : Remove residual amines using Dowex® 50WX8 hydrogen form .

Critical Consideration : Residual solvents (e.g., THF) must be monitored via GC-MS to avoid side reactions in downstream steps .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z calculated for C12H17N2O2Cl).

FT-IR : Identify carbamate C=O stretches (~1700 cm<sup>-1</sup>) and NH bends (~1550 cm<sup>-1</sup>) .

Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Data Conflict Resolution : Discrepancies in elemental analysis may indicate hydrate formation, requiring TGA-DSC to assess hygroscopicity .

Troubleshooting & Data Analysis

Q. How to address low yields in the final hydrochloride salt formation?

Methodological Answer:

Solvent Optimization : Switch from ethanol to acetone/ether mixtures for higher salt solubility .

Stoichiometry : Ensure exact molar equivalents of HCl (1:1) to avoid free amine contamination .

Temperature Control : Precipitate at 0–4°C to minimize co-precipitation of impurities .

Reference : reports 85–90% yields for analogous azetidine hydrochloride salts using acetone/HCl .

Q. What computational tools can predict the compound’s reactivity in novel reactions?

Methodological Answer:

DFT Calculations : Use Gaussian 16 to model transition states for carbamate hydrolysis or amine alkylation.

Molecular Dynamics (MD) : Simulate interactions in polymer matrices to predict compatibility with diols .

Retrosynthesis Software : Tools like Synthia™ suggest alternative routes using available building blocks (e.g., 4-aminobutan-2-ol derivatives) .

Application Example : used DFT to optimize thiol-ene reaction pathways for carbamate monomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.